

Spectroscopic Analysis of 5-Bromo-6-chloronicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-6-chloronicotinonitrile**

Cat. No.: **B1291680**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-6-chloronicotinonitrile**. While specific experimental data for this compound is not readily available in public databases, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. The information herein serves as a foundational resource for researchers involved in the synthesis, analysis, and application of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-6-chloronicotinonitrile**. These predictions are based on the analysis of its molecular structure and typical spectroscopic values for similar functional groups and structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.8	Doublet	~2.0	H-2
~8.4	Doublet	~2.0	H-4

Note: The proton chemical shifts are predicted for a deuterated chloroform (CDCl_3) solvent.

The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~155	C-6
~152	C-2
~145	C-4
~125	C-5
~118	C-3
~115	-CN

Note: The carbon chemical shifts are predicted for a deuterated chloroform (CDCl_3) solvent.

The assignments are based on the expected electronic environment of each carbon atom.

Table 3: Predicted IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2230	Medium	C≡N stretch
~1570, 1550	Medium-Strong	C=C/C=N ring stretching
~1100	Medium	C-Cl stretch
~850	Strong	C-H out-of-plane bending
~600	Medium	C-Br stretch

Note: The IR data predicts key functional group absorptions. The fingerprint region (below 1500 cm^{-1}) would contain additional, more complex signals characteristic of the molecule as a whole.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
218/220/222	Variable	[M] ⁺ (Molecular Ion)
183/185	Variable	[M-Cl] ⁺
139/141	Variable	[M-Br] ⁺
104	Variable	[M-Br-Cl] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry research and can be adapted to the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **5-Bromo-6-chloronicotinonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
[1] The solution should be filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]
- Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and

number of scans.

- ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom. [4] A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectra are then integrated and the chemical shifts are referenced.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **5-Bromo-6-chloronicotinonitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.
- Sample Preparation (Thin Solid Film): Alternatively, dissolve a small amount of the solid in a volatile solvent like methylene chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plate is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum via a Fourier transform.[7]

- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[5][7][8]

Mass Spectrometry (MS)

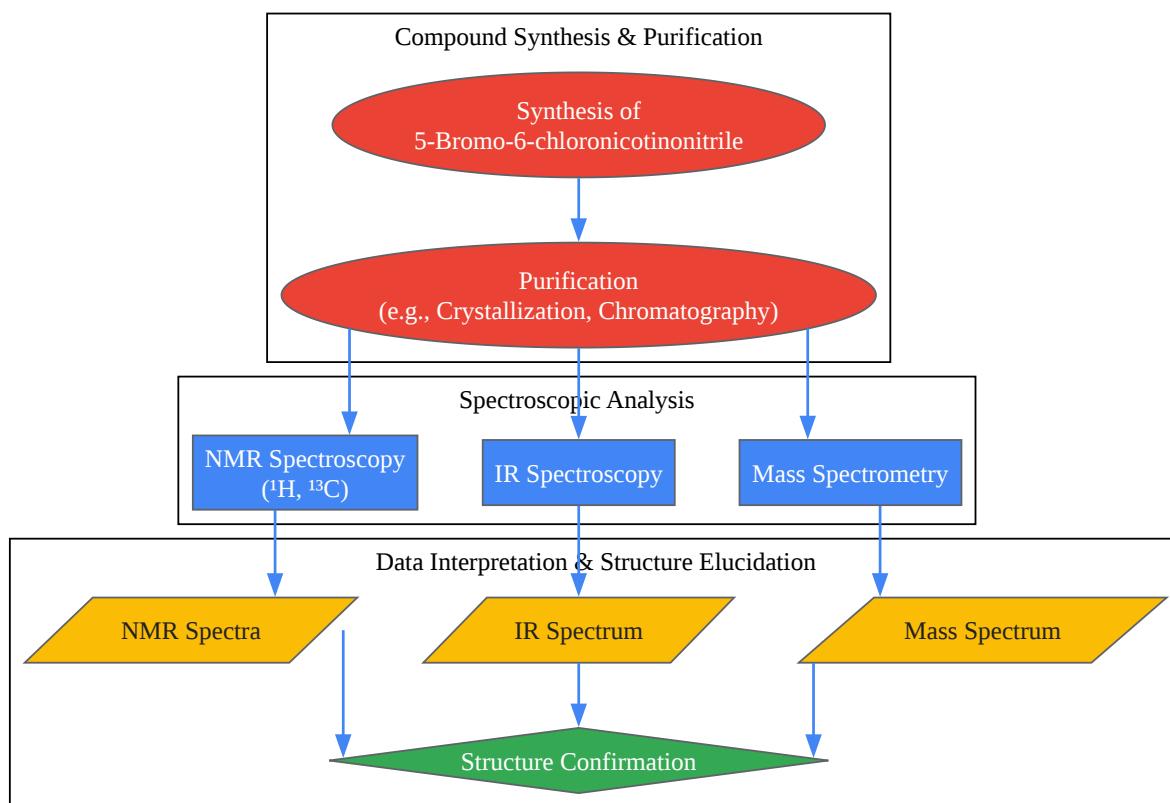
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Methodology:

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.[9] The concentration should be in the range of micrograms per milliliter.[9]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For a compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[10][11]
- Ionization: In the ion source, the sample molecules are converted into gas-phase ions. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M^+).[10][12] ESI is a softer ionization technique that can produce protonated molecules $[\text{M}+\text{H}]^+$.
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[10][13]
- Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z .
- Data Analysis: The spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine. Fragmentation patterns can provide clues about the molecule's structure.[10]

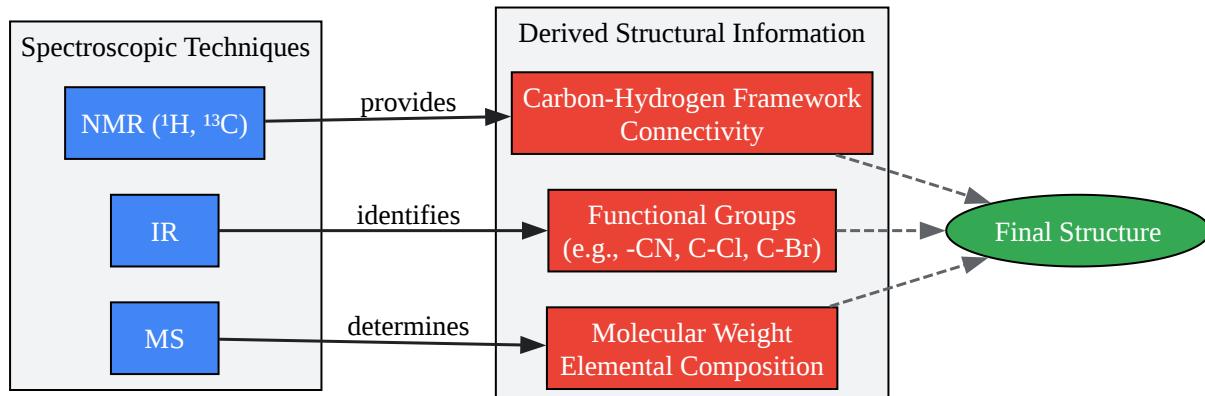
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in elucidating the structure of an organic compound.



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Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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Caption: Logical relationships between spectroscopic techniques and the structural information they provide for structure elucidation.

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